Methyl 3-(3-Hydroxyphenyl)butanoate
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Overview
Description
Methyl 3-(3-Hydroxyphenyl)butanoate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a derivative of butanoic acid and contains a hydroxyphenyl group, making it an ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-Hydroxyphenyl)butanoate can be synthesized through esterification reactions involving 3-(3-Hydroxyphenyl)butanoic acid and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-Hydroxyphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and corresponding reduced esters.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-(3-Hydroxyphenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(3-Hydroxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the active hydroxyphenyl moiety, which can then exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-Hydroxyphenyl)butanoate
- Ethyl 3-(3-Hydroxyphenyl)butanoate
- Methyl 3-(3-Methoxyphenyl)butanoate
Uniqueness
Methyl 3-(3-Hydroxyphenyl)butanoate is unique due to the specific position of the hydroxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different biological and chemical properties compared to its isomers and analogs .
Properties
IUPAC Name |
methyl 3-(3-hydroxyphenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(6-11(13)14-2)9-4-3-5-10(12)7-9/h3-5,7-8,12H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGQTKVZMWEMLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C1=CC(=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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